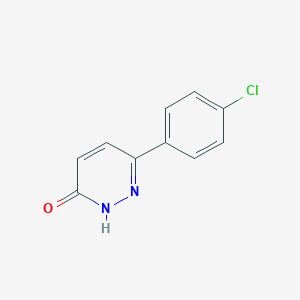

6-(4-chlorophenyl)pyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALBJPGFCUGLFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351040 |

Source

|

| Record name | 6-(4-chlorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-13-4 |

Source

|

| Record name | 6-(4-chlorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-(4-chlorophenyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its identification, physicochemical properties, synthesis, and biological activities, presenting it in a structured format for easy reference and comparison.

Compound Identification

This section provides the fundamental identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2166-13-4 |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Synonyms | 6-(p-chlorophenyl)-3(2H)-pyridazinone, 3-(4-chlorophenyl)-1H-pyridazin-6-one, 6-(4-Chlorophenyl)pyridazin-3-ol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for some properties of the unsaturated compound are limited, and in some cases, data for the hydrogenated analog, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 1079-73-8), is provided for reference.

| Property | Value | Notes |

| Melting Point | Not available | Data for the saturated analog is 178 °C.[1] |

| Boiling Point | Not available | |

| Solubility | Not available | The solubility of a similar pyridazinone derivative, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, has been studied in various pharmaceutical solvents. |

| pKa | Not available | |

| LogP | Not available |

Synthesis

The primary synthetic route to this compound involves the cyclization of a precursor γ-keto acid with hydrazine. A common starting material is 3-(4-chlorobenzoyl)propionic acid.

A general two-step synthesis approach is as follows:

-

Formation of the Dihydropyridazinone: Reaction of 3-(4-chlorobenzoyl)propionic acid with hydrazine hydrate in a suitable solvent like ethanol leads to the formation of the saturated intermediate, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Dehydrogenation: The dihydropyridazinone is then dehydrogenated to introduce the double bond in the pyridazinone ring, yielding the final product, this compound. This step can be achieved using various oxidizing agents.

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Illustrative)

This protocol is for the synthesis of the saturated precursor and is provided as a general guideline. The subsequent dehydrogenation step would require specific reagents and conditions not detailed in the available literature.

A mixture of β-(p-chlorobenzoyl)propionic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in methanol (10 ml) containing a catalytic amount of sodium acetate is refluxed for 6 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one is collected by filtration, washed with water, and can be recrystallized from ethanol.

Spectral Data

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridazinone ring and the substituted phenyl ring. The chemical shifts and coupling constants would be indicative of their relative positions.

-

¹³C NMR: The carbon spectrum would display resonances for the carbonyl group, the carbons of the pyridazinone ring, and the carbons of the chlorophenyl substituent.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.63 g/mol for C₁₀H₇ClN₂O). The fragmentation pattern would be characteristic of the pyridazinone core and the chlorophenyl group.

Biological Activities and Signaling Pathways

The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazin-3(2H)-one have demonstrated a wide range of pharmacological activities, including:

-

Cardiovascular Effects: Many pyridazinone derivatives exhibit vasodilatory and antihypertensive properties.[2] Some have been investigated as phosphodiesterase (PDE) inhibitors, particularly PDE3, which plays a role in cardiovascular function.[1]

-

Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Certain pyridazinone derivatives have shown potential as anticancer agents, with some acting as inhibitors of tubulin polymerization or other cellular targets involved in cancer progression.

-

Other Activities: The broad biological profile of pyridazinones also includes antimicrobial, anticonvulsant, and herbicidal activities.

The specific biological activities and the precise signaling pathways modulated by this compound have not been extensively reported in the publicly available literature. Further in vitro and in vivo studies are required to elucidate its mechanism of action and therapeutic potential.

Illustrative Signaling Pathway: PDE3 Inhibition by Pyridazinone Derivatives

The following diagram illustrates a simplified signaling pathway that can be modulated by pyridazinone-based PDE3 inhibitors, leading to vasodilation.

Caption: Simplified diagram of PDE3 inhibition by a pyridazinone derivative leading to vasodilation.

Experimental Workflow: General Synthesis of 6-Arylpyridazin-3(2H)-ones

The following diagram outlines a typical workflow for the synthesis and characterization of 6-arylpyridazin-3(2H)-ones.

Caption: General workflow for the synthesis and characterization of 6-arylpyridazin-3(2H)-ones.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery, owing to the established broad-spectrum bioactivity of the pyridazinone scaffold. This technical guide has summarized the currently available chemical and biological information. However, it also highlights the need for more detailed experimental studies to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action and potential therapeutic applications. Future research in these areas will be critical for unlocking the full potential of this promising compound.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture: A Technical Guide to 6-(4-chlorophenyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic protocol, expected analytical data for structural confirmation, and relevant physicochemical properties.

Chemical Structure and Properties

This compound possesses a core pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, substituted with a 4-chlorophenyl group at the 6-position. The presence of the carbonyl group and the aromatic rings influences its chemical reactivity and potential for biological activity.

Table 1: Physicochemical and Identification Data

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| CAS Number | 2166-13-4 |

| IUPAC Name | This compound |

Synthesis Protocol

The synthesis of this compound is typically achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate. This established method provides a reliable route to the desired pyridazinone core.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(4-chlorophenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or other suitable solvent like acetic acid)

Procedure:

-

A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) is prepared in ethanol.

-

The reaction mixture is heated to reflux for a period of 4-6 hours, during which the cyclization reaction occurs.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Figure 1. Synthetic workflow for this compound.

Structure Elucidation and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Pyridazinone Ring: Two doublets in the aromatic region corresponding to the protons on the pyridazinone ring. A broad singlet for the N-H proton. Chlorophenyl Ring: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Pyridazinone Ring: Signals for the carbonyl carbon (C=O), the carbon bearing the chlorophenyl group, and the other two sp² hybridized carbons. Chlorophenyl Ring: Signals for the carbon attached to the pyridazinone ring, the carbon bearing the chlorine atom, and the two sets of equivalent CH carbons. |

| FT-IR (cm⁻¹) | N-H stretch: ~3300 cm⁻¹ (broad) C=O stretch: ~1650 cm⁻¹ C=N stretch: ~1600 cm⁻¹ Aromatic C-H stretch: ~3100-3000 cm⁻¹ C-Cl stretch: ~750-700 cm⁻¹ |

| Mass Spec. (ESI-HRMS) | Expected [M+H]⁺ peak at m/z 207.0274, confirming the molecular formula C₁₀H₈ClN₂O⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |

The structural elucidation process follows a logical workflow, integrating synthetic and analytical steps.

Figure 2. Workflow for synthesis and structural elucidation.

Biological Context and Potential Applications

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2] These activities include anti-inflammatory, antitumor, antifungal, antidepressant, anticonvulsant, and antiviral properties. The structural features of this compound, specifically the presence of the halogenated phenyl ring, make it a compound of interest for further investigation in drug discovery programs targeting various diseases. The elucidation of its precise three-dimensional structure through techniques like X-ray crystallography would be a valuable next step in understanding its potential interactions with biological targets.

References

The Pyridazinone Core: A Technical Guide to 6-(4-chlorophenyl)pyridazin-3(2H)-one

CAS Number: 2166-13-4

This technical guide provides an in-depth overview of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, and biological activities. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation in potential therapeutic applications.

| Property | Value | Reference |

| Molecular Formula | C10H7ClN2O | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 10.94 ± 0.40 (Predicted) | [1] |

| LogP | 1.66560 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves the cyclization of a ketoacid with a hydrazine derivative. Below is a representative experimental protocol for its synthesis.

Synthesis of this compound

A common synthetic route involves the reaction of β-(4-chlorobenzoyl)propionic acid with hydrazine hydrate.

Materials:

-

β-(4-chlorobenzoyl)propionic acid

-

Hydrazine hydrate

-

Methanol

-

Sodium acetate

Procedure:

-

A mixture of β-(4-chlorobenzoyl)propionic acid (0.01 mol) and hydrazine hydrate (0.01 mol) is refluxed in methanol (10 ml) containing a catalytic amount of sodium acetate (50 mg) for 6 hours.[2]

-

After reflux, the reaction mixture is concentrated under reduced pressure.

-

The concentrated mixture is then poured into ice-cold water.

-

The resulting precipitate, this compound, is collected by filtration.

-

The crude product is purified by recrystallization from ethanol.

Biological Activities and Quantitative Data

The pyridazinone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[2][3][4] This section summarizes the key biological effects and includes quantitative data for related compounds to provide a comparative context for the activity of this compound.

Anticancer Activity

Pyridazinone derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of enzymes like poly (ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR).[1]

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Olaparib (a pyridazinone derivative) | Ovarian Cancer | IC50 | 0.015 µM | [1] |

| Fluzoparib (a pyridazinone derivative) | Breast, Ovarian, Gastric Cancer | IC50 | 1.46 nmol/l | [1] |

| Talazoparib (a pyridazinone derivative) | Breast, Prostate Cancer | IC50 | 0.0002 µM | [1] |

| AAF (an acetamido-furanone) | MAC 13 and MAC16 | IC50 | 18.4 µM | [3] |

| A pyridazinone derivative (2h) | SR (leukemia), NCI-H522 (non-small cell lung) | GI50 | < 0.1 µM | [5] |

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of pyridazinone derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[6]

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative (Compound 9) | Vasodilatory action | IC50 | 0.051 µM | [1] |

| N,O-dibenzyl derivative (10) | Vasodilator and antiplatelet | IC50 | 35.3 µM | [1] |

| Dihydropyridazin-3(2H)-one derivative (Compound 13) | Vasorelaxant activity | IC50 | 0.199 µM | [1] |

| Hydralazine (Reference) | Vasorelaxant activity | EC50 | 18.210 µM | [1] |

| Acid derivative (16) | Vasodilating activities | EC50 | 0.339 µM | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Normal cell line (e.g., HDF) for control

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Test compound (this compound)

Procedure:

-

Seed the cancer and normal cell lines in 96-well plates at an appropriate density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of pyridazinone derivatives are exerted through their interaction with various cellular signaling pathways. One of the key pathways implicated in the anti-inflammatory action of this class of compounds is the NF-κB signaling pathway.

Lipopolysaccharide (LPS)-Induced NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Some pyridazinone derivatives have been shown to inhibit this pathway.

Caption: LPS-induced NF-κB signaling pathway and potential inhibition by pyridazinone derivatives.

Experimental Workflow: Investigating NF-κB Inhibition

The following workflow describes a general approach to determine if this compound inhibits the NF-κB pathway.

Caption: Experimental workflow for assessing NF-κB inhibition.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scholarena.com [scholarena.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form the intermediate, 3-(4-chlorobenzoyl)propanoic acid. The subsequent step is the cyclization of this intermediate with hydrazine hydrate to yield the final pyridazinone product.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-chlorobenzoyl)propanoic acid

This procedure is based on analogous Friedel-Crafts acylation reactions.[1][2][3]

Materials:

-

Succinic anhydride

-

Chlorobenzene (anhydrous)

-

Aluminum chloride (anhydrous, powdered)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a suspension of succinic anhydride (1.0 eq) in excess dry chlorobenzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride (2.2 eq) is added portion-wise with vigorous stirring.

-

After the addition is complete, the reaction mixture is heated, typically on a steam bath or in an oil bath, and refluxed for approximately 30-60 minutes.

-

The reaction mixture is then cooled and quenched by slowly adding cold water, followed by concentrated hydrochloric acid to neutralize the excess aluminum chloride.

-

The excess chlorobenzene is removed by steam distillation.

-

The remaining aqueous solution is decanted, and the crude product is isolated.

-

Purification is achieved by dissolving the crude product in an aqueous sodium hydroxide solution, treating with activated charcoal if necessary, filtering, and then re-precipitating the acid by adding concentrated hydrochloric acid.

-

The purified 3-(4-chlorobenzoyl)propanoic acid is filtered, washed with cold water, and dried.

Step 2: Synthesis of this compound

This procedure is adapted from the synthesis of similar pyridazinone compounds.[4]

Materials:

-

3-(4-chlorobenzoyl)propanoic acid

-

Hydrazine hydrate (80-99%)

-

Methanol or Glacial Acetic Acid

-

Sodium acetate (optional, used in some protocols)

Procedure:

-

A mixture of 3-(4-chlorobenzoyl)propanoic acid (1.0 eq) and hydrazine hydrate (1.0-1.2 eq) in a suitable solvent such as methanol or glacial acetic acid is prepared in a round-bottom flask.

-

The mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from ethanol to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 6-aryl-pyridazin-3(2H)-ones, based on reported literature for analogous compounds.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference(s) |

| 1 | Aryl halide + Succinic anhydride | Aluminum chloride | Aryl halide | Reflux | 0.5-2 h | ~80% | [1] |

| 2 | β-aroylpropionic acid + Hydrazine hydrate | (Sodium acetate) | Methanol/Ethanol | Reflux | 4-6 h | 52-86% | [4][5] |

Biological Activity and Potential Signaling Pathway

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antihypertensive effects.[6][7] The anti-inflammatory and analgesic properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Caption: Potential mechanism of action via COX-2 inhibition.

Experimental Workflow

The overall experimental workflow from starting materials to the final purified product is outlined below.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 4. actascientific.com [actascientific.com]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(4-chlorophenyl)pyridazin-3(2H)-one mechanism of action.

An In-Depth Technical Guide on the Core Mechanism of Action of 6-(4-chlorophenyl)pyridazin-3(2H)-one and Structurally Related Compounds

Disclaimer: Specific experimental data on the mechanism of action for this compound is not extensively available in public literature. This guide provides a comprehensive overview of the well-established biological activities and mechanisms of action for the broader class of 6-arylpyridazin-3(2H)-one derivatives, which are structurally analogous and predictive of the potential activities of the titular compound.

Introduction

The pyridazin-3(2H)-one nucleus is a privileged heterocyclic scaffold in medicinal chemistry, known to be a pharmacophore for a wide array of biological activities.[1][2] Derivatives, particularly those with an aryl substitution at the 6-position, have been the subject of extensive research, revealing their potential as therapeutic agents in various domains including inflammation, cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] The biological effects of these compounds are significantly influenced by the nature and position of substituents on the pyridazinone ring.[1] This technical guide consolidates the current understanding of the primary mechanisms of action associated with 6-arylpyridazin-3(2H)-one derivatives, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to support researchers, scientists, and drug development professionals.

Anti-inflammatory and Analgesic Activity: Cyclooxygenase (COX) Inhibition

A predominant mechanism of action for many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway and central to inflammation and pain.[4][5] Some derivatives have shown potent and selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[3][6]

Quantitative Data: COX Inhibition

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) |

| 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) | COX-2/COX-1 | - | 276:1 |

| Derivative 3d | COX-2 | 0.425 | - |

| Derivative 4e | COX-2 | 0.356 | - |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | COX-2 | 0.11 | - |

| 6‐benzyl‐2‐methylpyridazin‐3(2H)‐one (4a) | COX-2 | - | 96 |

| 6‐benzoyl‐2‐propylpyridazin‐3(2H)‐one (8b) | COX-2 | - | 99 |

Data compiled from multiple sources.[3][4][5][6]

Signaling Pathway: COX-Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by 6-arylpyridazin-3(2H)-one derivatives.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.[4][7]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

-

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) and reference inhibitor (e.g., celecoxib, meloxicam)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).

-

Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Immediately add the colorimetric substrate (TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader to determine the rate of reaction (peroxidase activity).[4]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anticancer and Cytotoxic Activity

Numerous studies have reported the potent anticancer and cytotoxic effects of 6-arylpyridazin-3(2H)-one derivatives against a variety of human cancer cell lines.[1][8] The mechanism for this activity can be multifactorial, including inhibition of key cellular targets involved in cancer progression.

Quantitative Data: In Vitro Anticancer Activity

| Compound/Derivative | Cell Line | Assay | Activity Metric | Value (µM) |

| Compound 2g | HL-60 (TB) (Leukemia) | NCI-60 Screen | GI50 | < 2 |

| Compound 2g | SR (Leukemia) | NCI-60 Screen | GI50 | < 2 |

| Compound 2g | NCI-H522 (Non-small-cell lung) | NCI-60 Screen | GI50 | < 2 |

| Compound 2g | BT-549 (Breast) | NCI-60 Screen | GI50 | < 2 |

| Amido-furanone AAF | MAC 13 / MAC 16 | MTT Assay | IC50 | 18.4 |

Data compiled from multiple sources.[8][9]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT-based cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[4][9]

-

Objective: To determine the cytotoxic effect of the test compound on a cancer cell line and calculate its IC50 value.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach and grow for 24 hours.[4]

-

Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.[10]

-

Remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include wells for vehicle control (medium with DMSO) and blank (medium only).

-

Incubate the plate for 48 to 72 hours in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[4]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

-

Cardiovascular Activity: Vasodilation and PDE Inhibition

Pyridazin-3(2H)-one derivatives have been extensively studied for their hypotensive and vasodilatory effects.[2][11] This activity is often linked to the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5, which leads to an increase in intracellular cyclic nucleotides (cAMP and cGMP) and subsequent smooth muscle relaxation.[2]

Quantitative Data: Vasodilatory and PDE Inhibitory Activity

| Compound/Derivative | Target/Assay | Activity Metric | Value (µM) |

| Compound 9 | Vasodilatory Action | IC50 | 0.051 |

| N,O-dibenzyl derivative (10) | Vasodilator/Antiplatelet | IC50 | 35.3 |

| Acid derivative (16) | Vasodilating (Rat Aorta) | EC50 | 0.339 |

| Ester analog (17) | Vasodilating (Rat Aorta) | EC50 | 1.225 |

| 4-methoxyphenyl hydrazide (18) | Vasodilating (Rat Aorta) | EC50 | 1.204 |

| Compound 22 | PDE3 Inhibition | IC50 | 10 |

Data compiled from multiple sources.[2]

Signaling Pathway: PDE-Mediated Vasodilation

Caption: Mechanism of vasodilation via PDE5 inhibition by pyridazinone derivatives.

Experimental Protocol: Ex Vivo Vasorelaxation Assay (Aortic Rings)

This protocol assesses the direct effect of a compound on blood vessel tone.[2]

-

Objective: To evaluate the vasorelaxant effect of the test compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

-

Materials:

-

Male Wistar rats

-

Krebs-Henseleit physiological salt solution

-

Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

-

Test compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

-

-

Procedure:

-

Humanely euthanize a rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen.[4]

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

-

Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the bath.

-

Once the contraction has reached a stable plateau, add the test compound cumulatively in increasing concentrations to the organ bath.

-

Record the changes in isometric tension after each addition.

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Calculate the EC50 (half-maximal effective concentration) value by plotting the percentage of relaxation against the logarithm of the compound concentration.

-

Neuroprotective Activity: Cholinesterase and MAO Inhibition

Certain pyridazinone derivatives have been identified as inhibitors of enzymes relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[12] Some pyridazinone derivatives have shown inhibitory activity against these enzymes.[12][13]

| Compound/Derivative | Target | IC50 (µM) | Inhibition Type |

| 16c | eqBuChE | 12.8 | Mixed-type |

| 14c | eqBuChE | 35 | Mixed-type |

| 7c | EeAChE | 34.5 (38.9% inhib. at 100µM) | Competitive |

| VI2a | BChE | - (51.70% inhib. at 100µg/ml) | - |

Data compiled from multiple sources.[12][13]

This is a widely used spectrophotometric method for measuring cholinesterase activity.[12]

-

Objective: To determine the inhibitory effect of a test compound on AChE or BChE activity.

-

Materials:

-

AChE (from electric eel) or BChE (from equine serum)

-

Phosphate buffer (pH 8.0)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

Test compound and reference inhibitor (e.g., donepezil)

-

96-well microplate and reader

-

-

Procedure:

-

Add phosphate buffer, test compound at various concentrations, and the enzyme (AChE or BChE) to the wells of a 96-well plate.

-

Incubate for 15 minutes at 37°C.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Monoamine Oxidase-B (MAO-B) Inhibition

Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Pyridazinone-substituted benzenesulfonamides have demonstrated inhibitory activity against human MAO-B.[14]

| Compound/Derivative | Target | IC50 (µM) |

| Compound 10 | hMAO-B | 2.90 |

| Compound 18 | hMAO-B | 4.36 |

Data compiled from a 2024 study.[14]

Caption: Role of pyridazinone-based MAO-B inhibitors in Parkinson's disease therapy.

This protocol measures the activity of MAO-B in the presence of an inhibitor.[4][14]

-

Objective: To assess the inhibitory potential of the test compound against the MAO-B enzyme.

-

Materials:

-

Source of MAO-B enzyme (e.g., from human recombinant sources or rat brain mitochondria)

-

Assay buffer

-

Test compound

-

MAO-B specific substrate (e.g., kynuramine or a luminogenic substrate)

-

Detection reagents

-

96-well plate (black or white, depending on detection method)

-

Fluorometer or luminometer

-

-

Procedure:

-

Obtain a source of MAO-B enzyme.[4]

-

Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer for a defined period (e.g., 15 minutes).[4]

-

Initiate the enzymatic reaction by adding the substrate.[4]

-

After a defined incubation period (e.g., 30-60 minutes), stop the reaction.[4]

-

Measure the product of the reaction. If using kynuramine, the product (4-hydroxyquinoline) can be measured fluorometrically.[4] If using a commercial kit (e.g., P450-Glo™), measure the luminescence.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.[4]

-

Conclusion

The 6-arylpyridazin-3(2H)-one scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of potent biological activities. The primary mechanisms of action include inhibition of COX enzymes, induction of cytotoxicity in cancer cells, vasorelaxation via PDE inhibition, and neuroprotective effects through the inhibition of cholinesterases and monoamine oxidase B. While specific data for this compound is limited, its structural features strongly suggest it is likely to exhibit one or more of these well-documented activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its precise mechanism of action and therapeutic potential. Further investigation into this and related compounds is warranted to develop novel and more effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarena.com [scholarena.com]

- 10. benchchem.com [benchchem.com]

- 11. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

The Diverse Biological Activities of Pyridazinone Derivatives: A Technical Guide for Researchers

Introduction: The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1] These compounds have garnered significant interest from researchers in the fields of drug discovery and development owing to their diverse therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of pyridazinone derivatives, focusing on their anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application of this versatile scaffold.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their potency against different cancer cell lines.

| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| VEGFR-2 Inhibitors | ||||

| Compound 17a | VEGFR-2 inhibition | - | - | [2] |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 inhibition | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 | [2] |

| FER Tyrosine Kinase Inhibitors | ||||

| Pyrido-pyridazinone derivatives | FER kinase inhibition | - | Potent inhibition | [3][4] |

| EED Inhibitors | ||||

| Molecule 39 | EED inhibition | Prostate cancer (PC3) | 0.62 | [5] |

| PARP Inhibitors | ||||

| Olaparib | PARP inhibition | Ovarian cancer | 0.015 | [6] |

| Talazoparib | PARP inhibition | Breast and prostate cancer | 0.0002 | [6] |

| Other Anticancer Derivatives | ||||

| Pyridazine isomer with pyridine | Apoptosis induction | Skin epidermoid cancer | - | [7] |

| Pyrazolo-pyridazine derivative (Target 4) | Cytotoxicity | HepG-2 | 17.30 | [8] |

| Pyrazolo-pyridazine derivative (Target 4) | Cytotoxicity | HCT-116 | 18.38 | [8] |

| Pyrazolo-pyridazine derivative (Target 4) | Cytotoxicity | MCF-7 | 27.29 | [8] |

Key Signaling Pathways in Anticancer Activity

Several pyridazinone derivatives exert their anticancer effects by modulating the intrinsic apoptosis pathway, which is regulated by the p53 tumor suppressor protein and the Bcl-2 family of proteins. Upregulation of p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2, leads to the activation of caspases and subsequent programmed cell death.[2][9]

Caption: p53-mediated apoptosis pathway modulated by pyridazinone derivatives.

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives and incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 20-28 µL of MTT solution (2-5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[12][13]

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of pyridazinone derivatives for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with pyridazinone derivatives, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for at least 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Cardiovascular Activity

Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular diseases, primarily due to their vasodilator, antiplatelet, and cardiotonic (positive inotropic) activities.

Quantitative Data for Cardiovascular Activity

The cardiovascular effects of pyridazinone derivatives are quantified by their IC50 or EC50 values in various in vitro and in vivo models.

| Compound/Derivative | Activity | Model | IC50/EC50 (µM) | Reference |

| Vasodilator Activity | ||||

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | - | 0.051 | [6] |

| N,O-dibenzyl derivative | Vasodilation | - | 35.3 | [6] |

| Acid 5 | Vasorelaxant | Rat thoracic aorta | 0.339 | [15] |

| Ester analog 4 | Vasorelaxant | Rat thoracic aorta | 1.225 | [15] |

| 4-methoxyphenylhydrazide derivative 10c | Vasorelaxant | Rat thoracic aorta | 1.204 | [15] |

| Antiplatelet Activity | ||||

| CCI 17810 | Collagen-induced aggregation | Human platelets | 0.5 - 10 µg/ml | [16] |

| Compound 4b | Collagen-induced aggregation | - | Low µM range | [17] |

| PDE-III Inhibition | ||||

| MCI-154 | PDE-III inhibition | Canine cardiac | 2.5 | [18] |

| ACE Inhibition | ||||

| Compound 6 | ACE inhibition | - | 5.78 µg/mL | [19] |

Key Signaling Pathways in Cardiovascular Activity

Many pyridazinone derivatives with cardiotonic and vasodilator effects act by inhibiting phosphodiesterase III (PDE-III). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and smooth muscle relaxation.[20][21]

Caption: Mechanism of PDE-III inhibition by pyridazinone derivatives.

Experimental Protocols for Cardiovascular Activity

This assay assesses the vasorelaxant effect of compounds on isolated arterial rings.

Protocol:

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Contraction: Pre-contract the rings with a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Compound Addition: Add cumulative concentrations of the pyridazinone derivative to the organ bath.

-

Measurement: Record the changes in isometric tension to determine the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.

This method measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[22]

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed.

-

Aggregometer Setup: Place a cuvette with PRP in a light transmission aggregometer and adjust the baseline to 0% aggregation.

-

Compound Incubation: Add the pyridazinone derivative or vehicle to the PRP and incubate for a specified time.

-

Agonist Addition: Induce platelet aggregation by adding an agonist such as collagen, ADP, or arachidonic acid.

-

Measurement: Record the change in light transmission as platelets aggregate.

-

Data Analysis: Calculate the percentage of inhibition of aggregation compared to the control and determine the IC50 value.

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory potency of pyridazinone derivatives is often expressed as IC50 values for enzyme inhibition or as a percentage of edema inhibition in in vivo models.

| Compound/Derivative | Target/Mechanism | Assay | IC50 (µM) / % Inhibition | Reference |

| COX Inhibitors | ||||

| ABT-963 | COX-2 inhibition | Human whole blood | Selectivity ratio (COX-1/COX-2): >150 | |

| Compound 6b | COX-2 inhibition | In vitro | 0.18 | |

| Compound 4c | COX-2 inhibition | In vitro | 0.26 | |

| PDE4 Inhibitors | ||||

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B inhibition | In vitro | 0.251 | |

| Compound 9e | PDE4B inhibition | In vitro | 0.32 | |

| In Vivo Activity | ||||

| ABT-963 | Anti-inflammatory | Carrageenan-induced paw edema | ED30: 1.9 mg/kg |

Key Signaling Pathways in Anti-inflammatory Activity

Pyridazinone derivatives can inhibit COX-1 and/or COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Experimental Protocols for Anti-inflammatory Activity

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Dosing: Administer the pyridazinone derivative or vehicle orally or intraperitoneally to rats.

-

Induction of Edema: After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the pyridazinone derivative for a specified time.

-

LPS Stimulation: Stimulate the cells with LPS to induce TNF-α production.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production and determine the IC50 value.

Antimicrobial Activity

Pyridazinone derivatives have also been identified as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of pyridazinone derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 10h | Staphylococcus aureus | 16 | [2] |

| Compound 8g | Candida albicans | 16 | [2] |

| Pyridazinone-based congeners | S. aureus and MRSA | 0.5–128 | [2] |

| Compound 7 | S. aureus (MRSA) | 7.8 (µM) | |

| Compound 13 | A. baumannii | 3.74 (µM) | |

| Compound 13 | P. aeruginosa | 7.48 (µM) | |

| Compound 3 | S. aureus (MRSA) | 4.52 (µM) | |

| Compound IIIa | S. pyogenes and E. coli | - | |

| Compound IIId | A. niger and C. albicans | - |

Experimental Protocols for Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the pyridazinone derivative in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The pyridazinone scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities. This technical guide has provided a comprehensive overview of the anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field, facilitating the rational design and development of novel pyridazinone-based therapeutic agents with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and potent drugs for a variety of diseases.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, antibacterial and antifungal activity of some new pyridazinone metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, … [ouci.dntb.gov.ua]

- 20. sarpublication.com [sarpublication.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

6-(4-chlorophenyl)pyridazin-3(2H)-one literature review

An in-depth analysis of the synthesis, biological activities, and therapeutic potential of 6-(4-chlorophenyl)pyridazin-3(2H)-one and its derivatives reveals a scaffold of significant interest in medicinal chemistry. This technical guide consolidates the current literature, presenting key findings, experimental methodologies, and mechanistic insights for researchers and drug development professionals.

Synthesis and Chemical Properties

The core structure of this compound is a versatile starting point for the synthesis of a wide array of derivatives. The pyridazin-3(2H)-one ring is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group at the 3-position, which can exist in tautomeric forms, although the keto form is generally more stable.[1]

A common and direct synthesis route to this compound involves a two-step process. The synthesis begins with the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to yield β-(4-chlorobenzoyl)propionic acid. This intermediate is then cyclized with hydrazine hydrate to form the final pyridazinone ring.[2]

General Synthesis Protocol:

-

Synthesis of β-(4-chlorobenzoyl)propionic acid (I): To a solution of succinic anhydride in a suitable solvent like nitrobenzene or carbon disulfide, anhydrous aluminum chloride is added portion-wise, followed by the slow addition of chlorobenzene. The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The resulting complex is then decomposed with ice and concentrated hydrochloric acid to precipitate the keto acid, which is filtered, washed, and purified.

-

Synthesis of this compound (II): The synthesized β-(4-chlorobenzoyl)propionic acid is refluxed with an excess of hydrazine hydrate in a solvent such as ethanol.[3] Upon cooling, the product crystallizes out and can be purified by recrystallization.[2]

This foundational molecule serves as a key intermediate for further derivatization at various positions of the pyridazinone ring to explore and optimize biological activity.[2][4]

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for a variety of pharmacological activities, demonstrating its potential in treating a range of diseases from inflammation to cancer.

Analgesic and Anti-inflammatory Activity

Pyridazinone derivatives are widely investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with the goal of developing safer and more potent agents.[2] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5]

Derivatives of this compound have shown significant analgesic properties. For instance, a series of 6-(p-chlorophenyl)-4-substituted-tetrahydropyridazin-3(2H)-one compounds exhibited noteworthy analgesic effects in radiant heat-induced pain models in mice.[2] Another related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, demonstrated an analgesic effect comparable to that of aspirin.[6]

Table 1: Analgesic Activity of 6-(p-chlorophenyl)-4-substituted-4,5-dihydropyridazin(2H)-3-one Derivatives [2]

| Compound | Substituent at C4 | Dose (mg/kg) | Analgesic Activity (% increase in reaction time) |

| IIIA | 4-Nitrobenzylidene | 50 | 68.2 |

| IIIB | 4-Hydroxy-3-methoxybenzylidene | 50 | 59.1 |

| IIIC | 4-Chlorobenzylidene | 50 | 50.0 |

| Aspirin (Standard) | - | 100 | 77.3 |

| Activity measured using the radiant heat-induced pain test model. |

Experimental Protocol: Radiant Heat-Induced Pain Test (Tail-Flick Method)

This method assesses the central analgesic activity of a compound.

-

Animals: Albino mice are used and divided into control, standard, and test groups.

-

Procedure: The tail of each mouse is placed on a radiant heat source (e.g., an electrically heated wire). The time taken for the mouse to flick its tail (reaction time) is recorded.

-

Dosing: The test compounds are administered orally or intraperitoneally. The standard group receives a known analgesic like aspirin.[2]

-

Measurement: The reaction time is measured at predetermined intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.

-

Analysis: A significant increase in the reaction time compared to the control group indicates analgesic activity.[2]

Anticancer Activity

The pyridazinone core is recognized as a promising scaffold for the development of novel anticancer agents.[1][7] Chlorinated pyridazin-3(2H)-ones, in particular, have been identified as potential antineoplastic agents.[8] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

For example, a series of diarylurea derivatives incorporating the pyridazinone scaffold were designed as surrogates for sorafenib, a multi-kinase inhibitor. These compounds were screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), with some showing promising activity.[9] Another study highlighted a pyridazinone derivative, DCPYR, which demonstrated a remarkable 53% inhibition of tumor growth in vivo in a murine colon cancer model at a 50mg/kg dose.[8]

Table 2: In Vitro and In Vivo Anticancer Activity of a Pyridazinone Derivative (DCPYR) [8]

| Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| MAC16 | 1.8 | MAC16 Murine Colon Cancer | 50 | 53 |

| MAC13 | 1.4 | - | - | - |

| 5-FU was used as a control and showed 27% inhibition. |

Cardiovascular and Other Activities

Beyond inflammation and cancer, pyridazinone derivatives have shown potential in treating cardiovascular diseases, often acting as vasodilators.[1][7] The scaffold is also a component of compounds investigated for antimicrobial, antiviral (against Hepatitis A virus), and anticonvulsant activities, highlighting its broad therapeutic versatility.[5][9][10]

Mechanistic Insights

The biological effects of this compound and its analogs are attributed to their interaction with specific biological targets.

COX Inhibition

A primary mechanism for the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of COX enzymes. Some compounds have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional NSAIDs.[5][11]

Caption: COX Inhibition by Pyridazinone Derivatives.

Kinase Inhibition

In the context of cancer therapy, pyridazinone-containing molecules have been developed as kinase inhibitors. For instance, a complex derivative was identified as a potent and selective MET kinase inhibitor, a key target in various human cancers.[12] This demonstrates that the pyridazinone scaffold can be tailored to interact with the ATP-binding sites of specific kinases, thereby blocking downstream signaling pathways crucial for tumor growth.

Experimental Workflows

The discovery and development pipeline for novel pyridazinone derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: Drug Discovery Workflow for Pyridazinone Derivatives.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, serving as a foundation for the development of compounds with a wide spectrum of biological activities. Its derivatives have demonstrated significant potential as analgesic, anti-inflammatory, and anticancer agents. Future research will likely focus on optimizing the potency and selectivity of these compounds through further structural modifications, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The versatility of the pyridazinone core ensures its continued relevance in the quest for novel therapeutics.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sarpublication.com [sarpublication.com]

- 6. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarena.com [scholarena.com]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Pyridazinone Compounds: A Technical Guide for Drug Development Professionals

Introduction: The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has positioned pyridazinone derivatives as promising candidates for the development of novel therapeutics across various disease areas, including oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery of novel pyridazinone compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

I. Synthesis of Novel Pyridazinone Derivatives

The synthesis of the pyridazinone core and its derivatives can be achieved through several versatile and efficient methods. A common strategy involves the condensation of a γ-keto acid with a hydrazine derivative.

Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol outlines a typical synthesis of a dihydropyridazinone derivative starting from a β-aroylpropionic acid.

Materials:

-

β-(Substituted-aryl)propionic acid (1.0 eq)

-

Hydrazine hydrate (1.5 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Ice-cold water

-

Sodium bicarbonate solution (5% w/v)

-

Diethyl ether

-

Hydrochloric acid (dilute)

Procedure:

-

Synthesis of β-(Substituted-aryl)propionic acid: A mixture of a substituted benzene derivative and succinic anhydride is subjected to a Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like carbon disulfide. The reaction mixture is typically stirred and heated for several hours. After completion, the reaction is quenched with ice-cold hydrochloric acid. The crude product is purified by dissolving in sodium bicarbonate solution, washing with diethyl ether to remove non-acidic impurities, and then re-precipitating the acid by acidification with dilute hydrochloric acid. The resulting solid is filtered, washed with water, and dried.

-

Cyclization to form the Pyridazinone Ring: The synthesized β-(substituted-aryl)propionic acid (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid are added to the solution. The reaction mixture is refluxed for 4-8 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: The structure and purity of the final pyridazinone compound are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

II. Biological Activities and Quantitative Data

Pyridazinone derivatives have been extensively evaluated for a wide range of pharmacological activities. The following tables summarize the quantitative data for some of the most promising compounds in different therapeutic areas.

Table 1: Anticancer Activity of Novel Pyridazinone Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyr-1 | HL-60 (Leukemia) | DNS Assay | < 1 | [1] |

| Pyr-1 | MDA-MB-231 (Breast) | DNS Assay | < 1 | [1] |

| Pyr-1 | A-549 (Lung) | DNS Assay | < 1 | [1] |

| Compound 22g | A549 (Lung) | Not Specified | 2.19 | |

| Compound 22g | HepG2 (Liver) | Not Specified | 1.32 | |

| Compound 22g | MCF-7 (Breast) | Not Specified | 6.27 | |

| Compound 22g | PC-3 (Prostate) | Not Specified | 4.63 | |

| Compound 43 | Panc-1 (Pancreatic) | NCI 60-cell line screen | 2.9 | [2] |

| Compound 43 | Paca-2 (Pancreatic) | NCI 60-cell line screen | 2.2 | [2] |

| Compound 81 | IMR-32 (Neuroblastoma) | In vitro cell growth | 0.07 | [3] |

| Compound 82 | IMR-32 (Neuroblastoma) | In vitro cell growth | 0.04 | [3] |

| Hydrazide 83 | MCF-7 (Breast) | Cytotoxicity Assay | 4.25 | [3] |

| Hydrazide 84 | MCF-7 (Breast) | Cytotoxicity Assay | 5.35 | [3] |

Table 2: Cardiovascular Activity of Novel Pyridazinone Derivatives

| Compound ID | Biological Target/Assay | Activity | EC50/IC50 (µM) | Reference |

| Compound 19 | Vasorelaxant Activity | Vasodilation | IC50 = 0.250 | [2] |

| Compound 9 | Vasodilatory Action | Vasodilation | IC50 = 0.051 | [2] |

| Acid (16) | Vasodilatory Activity | Vasodilation | EC50 = 0.339 | [2] |

| Ester analog (17) | Vasodilatory Activity | Vasodilation | EC50 = 1.225 | [2] |

| Hydrazide (18) | Vasodilatory Activity | Vasodilation | EC50 = 1.204 | [2] |

| Compound 4f | Vasorelaxant Activity | Vasodilation | EC50 = 0.0136 | [4] |

| Compound 4h | Vasorelaxant Activity | Vasodilation | EC50 = 0.0117 | [4] |

| Compound 5d | Vasorelaxant Activity | Vasodilation | EC50 = 0.0053 | [4] |

| Compound 5e | Vasorelaxant Activity | Vasodilation | EC50 = 0.0025 | [4] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound ID | Target Enzyme/Assay | Activity | IC50 (µM) | Reference |

| Compound 5a | COX-2 Inhibition | Anti-inflammatory | 0.77 | [5] |

| Compound 5f | COX-2 Inhibition | Anti-inflammatory | 1.89 | [5] |

| Compound 3d | COX-2 Inhibition | Anti-inflammatory | 0.425 | [6] |

| Compound 4e | COX-2 Inhibition | Anti-inflammatory | 0.356 | [6] |

| Compound 17a | VEGFR-2 Inhibition | Anticancer | - | [7] |

| Compound TR16 | MAO-B Inhibition | Neuroprotective | 0.17 | |

| Compound TR2 | MAO-B Inhibition | Neuroprotective | 0.27 |

III. Key Signaling Pathways and Mechanisms of Action

Novel pyridazinone compounds exert their biological effects through various mechanisms of action, often by modulating key signaling pathways involved in disease pathogenesis.

A. Anticancer Activity: Induction of Apoptosis and Inhibition of Angiogenesis

Many pyridazinone derivatives exhibit potent anticancer activity by inducing programmed cell death (apoptosis) in cancer cells and by inhibiting the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.

Pyridazinone compounds can trigger apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases.

Caption: Pyridazinone-induced apoptosis pathway.

Certain pyridazinone derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can suppress tumor growth and metastasis.

Caption: Inhibition of VEGFR-2 signaling by pyridazinones.

IV. Experimental Protocols for Biological Evaluation

The biological activity of novel pyridazinone compounds is assessed using a variety of in vitro and in vivo assays.

A. In Vitro Anticancer Activity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

-